(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol
CAS No.:
Cat. No.: VC15931751
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | [6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3 |
| Standard InChI Key | WVEPTLRCXAITAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical and Structural Properties
The compound’s molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol and a CAS registry number of 1355194-02-3 . Its SMILES notation, OCC1=C(C)C=C(N2CC3=C(C=CC=C3)CC2)N=C1, reflects the pyridine ring (position 3) bearing a hydroxymethyl group, a methyl group at position 4, and a dihydroisoquinoline substituent at position 6 .
Table 1: Key Physicochemical Properties
The dihydroisoquinoline group introduces planar rigidity, while the hydroxymethyl group enhances hydrophilicity, influencing its pharmacokinetic profile.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with condensation between pyridine and dihydroisoquinoline precursors. A common route includes:
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Condensation: Coupling 4-methylpyridin-3-yl-methanol with 3,4-dihydroisoquinoline using a palladium catalyst .
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Reductive Amination: Introducing the methanol group via reduction of intermediate aldehydes .
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Purification: Chromatographic techniques yield the final product.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Palladium-mediated | 75–85 | Pd(OAc)₂, Boronic esters | |
| Reductive Amination | 60–70 | NaBH₄, MeOH |
Chemical Reactivity
The hydroxymethyl group (-CH₂OH) participates in esterification and oxidation reactions, while the dihydroisoquinoline moiety undergoes electrophilic substitution at the aromatic ring. The pyridine nitrogen can coordinate metal ions, enabling applications in catalysis .
Biological Activities
Neurotransmitter Receptor Modulation
Structural analogs of this compound exhibit affinity for dopamine D₂ and serotonin 5-HT₃ receptors, suggesting potential antipsychotic or anxiolytic applications. The dihydroisoquinoline group mimics endogenous neurotransmitters, facilitating receptor binding .
Kinase Inhibition
Patents describe similar compounds as PI3 kinase inhibitors, with selectivity for the p110α isoform implicated in cancer proliferation . While direct evidence for (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol is limited, its structural resemblance to thieno-pyrimidine derivatives supports kinase-targeting potential .
Future Directions
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